

Understanding the Binding Site of UR-MB108 on BCRP: A Technical Guide

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Compound of Interest

Compound Name: UR-MB108

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This technical guide provides a comprehensive overview of the binding characteristics of **UR-MB108**, a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2). The document details the binding site, summarizes key quantitative data, and outlines the experimental methodologies used for its characterization, addressing the core aspects of its interaction with this critical ABC transporter.

Executive Summary

UR-MB108 is a tariquidar-related triazole that has been identified as a highly potent and selective inhibitor of the BCRP transporter, with an IC₅₀ value in the nanomolar range.^{[1][2]} Its mechanism of action involves the inhibition of the transporter's ATPase activity, which is crucial for the efflux of substrate molecules.^{[1][3]} Structural and biophysical data suggest that **UR-MB108** and its analogs bind within the large, hydrophobic central cavity of BCRP, accessible from the cytoplasm and inner leaflet of the cell membrane. This binding event locks the transporter in an inward-facing conformation, thereby preventing the conformational changes necessary for ATP hydrolysis and substrate transport.^{[1][3]} The high stability of **UR-MB108** in plasma makes it a valuable tool for in vitro and in vivo studies of BCRP function.^{[1][2]}

Quantitative Binding and Inhibition Data

The inhibitory potency of **UR-MB108** on BCRP has been quantified through various in vitro assays. The following table summarizes the key data points from published literature.

Parameter	Value	Assay System	Substrate	Reference
IC50	79 nM	Hoechst 33342 Transport Assay	Hoechst 33342	[1][2]
Mechanism	ATPase-depressing inhibitor	ATPase Activity Assay	-	[1][3]
Selectivity	High for BCRP (ABCG2)	Cellular Transport Assays	-	[1]

The UR-MB108 Binding Site on BCRP

Direct high-resolution structural data for **UR-MB108** in complex with BCRP is not yet available. However, a cryo-electron microscopy (cryo-EM) structure of BCRP in complex with UR-MB136 (a close, PEGylated analog of **UR-MB108**) provides significant insights into the binding site.[1] Given the structural similarity and comparable thermostabilization effects on BCRP, it is inferred that **UR-MB108** binds in a similar fashion.[1][3]

The binding site is a large, hydrophobic, and flexible cavity located in the transmembrane domain (TMD) of the BCRP homodimer, accessible from the cytoplasm. This central cavity is lined by residues from transmembrane helices (TMs) 1, 2, and 5 of both monomers.

Key Interacting Residues (inferred from UR-MB136 cryo-EM structure):

- TM1: Phenylalanine 432, Phenylalanine 439
- TM2: Isoleucine 405, Leucine 409
- TM5: Valine 546, Leucine 554, Phenylalanine 558

The inhibitor occupies the central cavity, making extensive hydrophobic and van der Waals contacts with these residues. This binding mode physically obstructs the substrate-binding pocket and prevents the "tweezer-like" motion of the TMDs that is necessary for the transition to an outward-facing conformation and subsequent substrate efflux.

Experimental Protocols

This section details the methodologies for the key experiments used to characterize the interaction of **UR-MB108** with BCRP.

BCRP Inhibition Assessment: Hoechst 33342 Efflux Assay

This assay measures the ability of a compound to inhibit the BCRP-mediated efflux of the fluorescent substrate Hoechst 33342 from cells overexpressing the transporter.

Materials:

- HEK293 cells stably overexpressing human BCRP (HEK293-BCRP) and parental HEK293 cells.
- Hoechst 33342 dye.
- **UR-MB108** and other test compounds.
- Cell culture medium (e.g., DMEM with 10% FBS).
- Hanks' Balanced Salt Solution (HBSS).
- Multi-well plate reader with fluorescence detection (Ex/Em ~350/460 nm).

Procedure:

- Cell Seeding: Seed HEK293-BCRP and parental HEK293 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Compound Incubation: Pre-incubate the cells with various concentrations of **UR-MB108** or control compounds in HBSS for 30-60 minutes at 37°C.
- Substrate Loading: Add Hoechst 33342 (final concentration typically 1-5 µM) to all wells and incubate for a further 60-90 minutes at 37°C.
- Washing: Wash the cells with ice-cold HBSS to remove extracellular dye.

- **Fluorescence Measurement:** Measure the intracellular fluorescence of Hoechst 33342 using a plate reader.
- **Data Analysis:** Subtract the background fluorescence of the parental cells from the HEK293-BCRP cells. Plot the fluorescence intensity against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mechanism of Action: BCRP ATPase Activity Assay

This assay determines the effect of **UR-MB108** on the ATP hydrolysis rate of BCRP, which is coupled to substrate transport.

Materials:

- Membrane vesicles from Sf9 insect cells or mammalian cells overexpressing human BCRP.
- ATP, MgCl₂, and other buffer components (e.g., MOPS, KCl).
- **UR-MB108.**
- Phosphate detection reagent (e.g., Malachite Green-based).
- Spectrophotometer.

Procedure:

- **Reaction Setup:** In a 96-well plate, combine BCRP-containing membrane vesicles with a reaction buffer containing MgCl₂ and varying concentrations of **UR-MB108**.
- **Pre-incubation:** Pre-incubate the mixture for 5-10 minutes at 37°C.
- **Initiation of Reaction:** Start the reaction by adding a defined concentration of ATP.
- **Incubation:** Incubate the reaction for a specific time (e.g., 20-30 minutes) at 37°C, allowing ATP hydrolysis to occur.
- **Termination and Detection:** Stop the reaction by adding a quenching solution (e.g., SDS). Add the phosphate detection reagent, which forms a colored complex with the inorganic

phosphate released from ATP hydrolysis.

- **Absorbance Measurement:** Measure the absorbance of the colored product at the appropriate wavelength (e.g., ~620 nm).
- **Data Analysis:** Generate a standard curve using known concentrations of inorganic phosphate. Calculate the amount of phosphate released in the presence of **UR-MB108** and compare it to the basal ATPase activity (without inhibitor) and stimulated activity (with a known BCRP substrate).

Target Engagement: Thermal Shift Assay (TSA)

TSA is used to assess the direct binding of a ligand to a protein by measuring the change in the protein's thermal stability upon ligand binding.

Materials:

- Purified BCRP protein.
- SYPRO Orange fluorescent dye.
- **UR-MB108.**
- Buffer for protein stabilization.
- Real-time PCR instrument capable of performing a melt curve analysis.

Procedure:

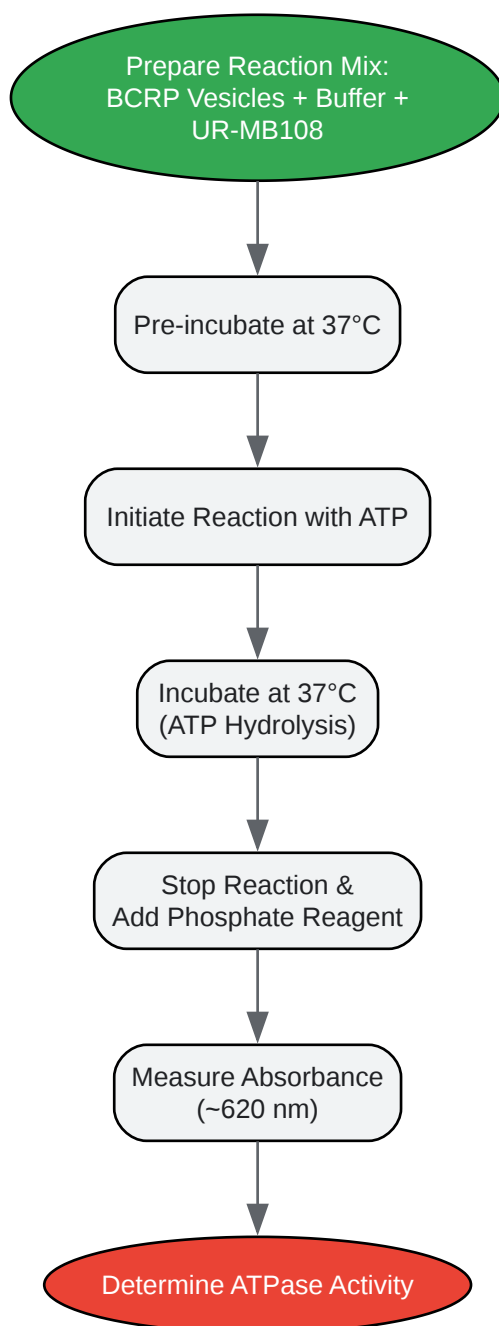
- **Reaction Mixture Preparation:** In a PCR plate, prepare a reaction mixture containing the purified BCRP protein, SYPRO Orange dye, and either **UR-MB108** or a vehicle control in a suitable buffer.
- **Thermal Denaturation:** Place the plate in a real-time PCR instrument and subject it to a temperature gradient (e.g., from 25°C to 95°C) with incremental temperature increases.
- **Fluorescence Monitoring:** Monitor the fluorescence of SYPRO Orange in real-time. As the protein unfolds, the dye binds to the exposed hydrophobic regions, leading to an increase in

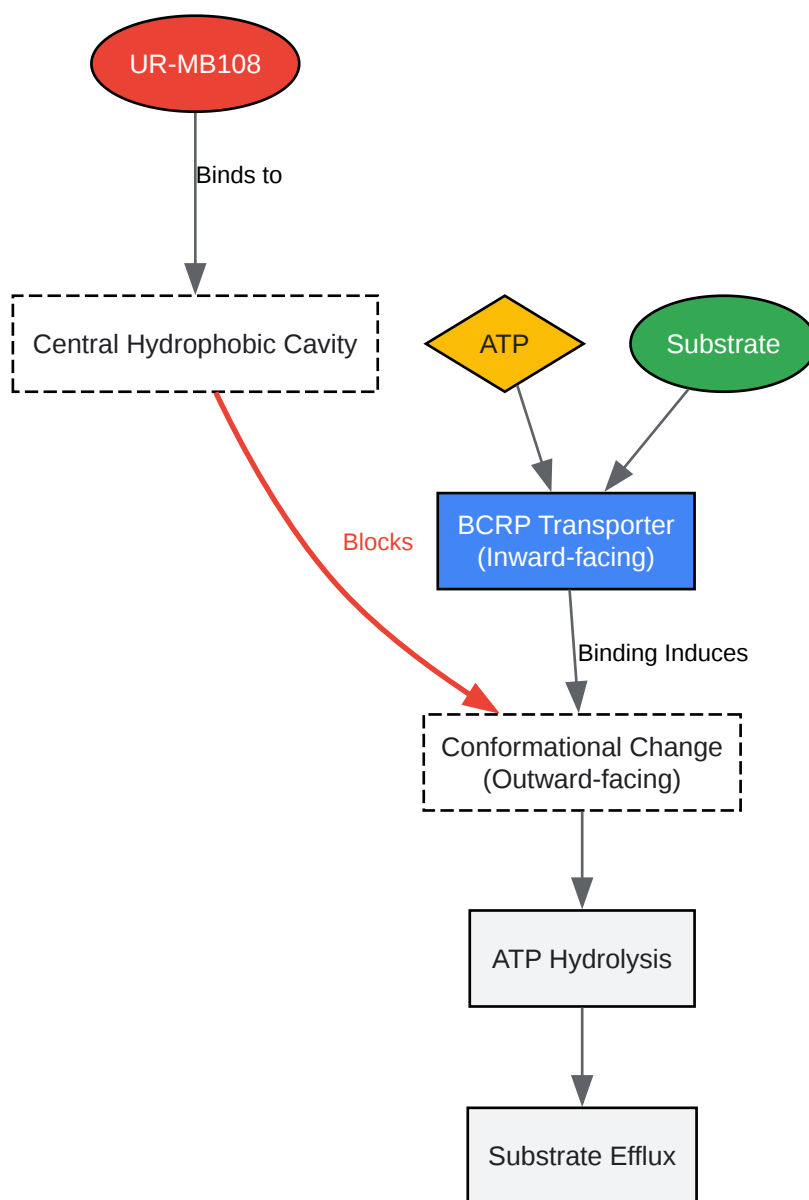
fluorescence.

- **Data Analysis:** Plot the fluorescence intensity against temperature to generate a melting curve. The midpoint of the transition, the melting temperature (T_m), is determined from the peak of the first derivative of the curve. A shift in the T_m in the presence of **UR-MB108** compared to the control indicates direct binding and stabilization of the protein.

Visualizations

The following diagrams illustrate the conceptual workflows and relationships described in this guide.





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